3-[3-(Trifluoromethyl)phenoxy]pyrrolidine 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 21767-16-8
VCID: VC2381536
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2
SMILES: C1CNCC1OC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine

CAS No.: 21767-16-8

Cat. No.: VC2381536

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine - 21767-16-8

Specification

CAS No. 21767-16-8
Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name 3-[3-(trifluoromethyl)phenoxy]pyrrolidine
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2
Standard InChI Key VJGTZTLTQJKGEV-UHFFFAOYSA-N
SMILES C1CNCC1OC2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1CNCC1OC2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Properties and Structure

Basic Chemical Information

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is identified by the CAS registry number 21767-16-8. It possesses a molecular formula of C₁₁H₁₂F₃NO with a molecular weight of 231.21400 g/mol and an exact mass of 231.08700 g/mol. The structure features a pyrrolidine ring connected to a phenyl ring through an oxygen bridge, with the phenyl ring bearing a trifluoromethyl group at the meta (3) position.

Structural Characteristics

The compound consists of three primary structural components:

  • A pyrrolidine ring (a five-membered nitrogen-containing heterocycle)

  • A phenoxy group (a phenyl ring connected through an oxygen atom)

  • A trifluoromethyl (CF₃) substituent at the meta position of the phenyl ring

This arrangement creates a molecule with distinct regions of hydrophobicity and hydrophilicity, contributing to its physicochemical properties and potential biological interactions.

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine:

PropertyValueSignificance
Molecular FormulaC₁₁H₁₂F₃NODefines elemental composition
Molecular Weight231.21400 g/molImportant for dosage calculations in pharmaceutical applications
Exact Mass231.08700 g/molUseful for mass spectrometric identification
PSA (Polar Surface Area)21.26000 ŲIndicates limited polar surface area, suggesting good membrane permeability
LogP2.77490Suggests moderate lipophilicity, potentially favorable for drug-like properties

The compound's LogP value of 2.77490 indicates moderate lipophilicity, placing it within the general range for drug-like molecules. This property, combined with its relatively low polar surface area (PSA) of 21.26000 Ų, suggests that the compound may have favorable membrane permeability characteristics, which could be advantageous for potential pharmaceutical applications.

Related Compounds

Structural Analogs

Several compounds structurally related to 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine have been documented in the scientific literature. These analogs differ in the position of the trifluoromethyl group, the nature of the linkage between the pyrrolidine and phenyl moieties, or the presence of additional substituents.

Position Isomers

(3S)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine represents a positional isomer where the trifluoromethyl group is located at the ortho (2) position of the phenyl ring rather than the meta (3) position. This compound has a defined stereochemistry with the (S) configuration at the 3-position of the pyrrolidine ring. The change in position of the trifluoromethyl group can significantly impact the compound's three-dimensional structure and, consequently, its biological activity and physicochemical properties.

Structurally Modified Analogs

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine represents a structural modification where the phenoxy linkage is replaced by a direct carbon-carbon bond between the pyrrolidine and phenyl rings. Additionally, this compound features a fluorine atom directly attached to the pyrrolidine ring at the 3-position. These structural changes alter the compound's conformational flexibility and electronic distribution, potentially leading to different biological activities and applications.

Comparative Analysis

Table 2 provides a comparative analysis of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-[3-(Trifluoromethyl)phenoxy]pyrrolidineC₁₁H₁₂F₃NO231.21Reference compound
(3S)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidineC₁₁H₁₂F₃NO231.21Trifluoromethyl at ortho position; defined S stereochemistry
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidineC₁₁H₁₁F₄N233.20Direct C-C bond instead of phenoxy linkage; additional F atom

These structural variations, though seemingly minor, can significantly impact the compounds' physical properties, chemical reactivity, and biological activities. The position of substituents and the nature of the linkage between ring systems can affect electron distribution, molecular conformation, and binding affinity to biological targets.

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